2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one” is a chemical substance listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the synthetic routes and reaction conditions to achieve efficient and cost-effective production. The use of advanced technologies and equipment ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require halogenating agents or other suitable reagents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and applications in drug development.
Industry: this compound is used in various industrial processes and applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJOARNJMDDAHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.